molecular formula C17H15F3N4O4S B11516718 ({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid

({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid

Cat. No.: B11516718
M. Wt: 428.4 g/mol
InChI Key: NBILXXNSGNHLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine core with multiple functional groups, including a trifluoromethylphenyl moiety and a sulfanylacetic acid group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETIC ACID typically involves multi-step organic reactionsThe final step involves the addition of the sulfanylacetic acid group under controlled conditions to ensure the integrity of the functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its purine core.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties .

Mechanism of Action

The mechanism of action of 2-[(1,3-DIMETHYL-2,6-DIOXO-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core allows it to mimic natural nucleotides, potentially inhibiting or modulating enzymatic activity. The trifluoromethylphenyl group enhances its binding affinity and specificity, while the sulfanylacetic acid group may facilitate its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoromethylphenyl group, in particular, enhances its chemical stability and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H15F3N4O4S

Molecular Weight

428.4 g/mol

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-7-[[3-(trifluoromethyl)phenyl]methyl]purin-8-yl]sulfanylacetic acid

InChI

InChI=1S/C17H15F3N4O4S/c1-22-13-12(14(27)23(2)16(22)28)24(15(21-13)29-8-11(25)26)7-9-4-3-5-10(6-9)17(18,19)20/h3-6H,7-8H2,1-2H3,(H,25,26)

InChI Key

NBILXXNSGNHLEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)O)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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